1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Description
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):
Table 1: Alternative designations and identifiers
The CAS Registry Number (30345-80-3) serves as the primary unique identifier, while PubChem CID 11107386 links to its entry in the PubChem database, which collates structural, physicochemical, and bioactivity data.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₁₉N , derived from:
- Tetrahydroisoquinoline core : C₉H₁₁N (based on the formula of unsubstituted tetrahydroisoquinoline, C₉H₁₁N).
- 2-Methylbenzyl substituent : C₈H₉ (benzyl group: C₆H₅CH₂; methyl substitution adds one carbon and two hydrogens: C₇H₇ → C₈H₉).
Molecular weight calculation :
- Carbon (12.01 g/mol × 17) = 204.17 g/mol
- Hydrogen (1.008 g/mol × 19) = 19.15 g/mol
- Nitrogen (14.01 g/mol × 1) = 14.01 g/mol
- Total = 204.17 + 19.15 + 14.01 = 237.34 g/mol .
This value matches experimental data from PubChem and Chemsrc, confirming the compound’s stoichiometric composition.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-13-6-2-3-8-15(13)12-17-16-9-5-4-7-14(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMICLNWSXHBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455479 | |
| Record name | 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30345-80-3 | |
| Record name | 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Bischler–Napieralski Cyclization
The Bischler–Napieralski reaction is a cornerstone method for synthesizing tetrahydroisoquinoline derivatives. This process generally involves the cyclization of a β-phenylethylamine derivative with a suitable dehydrating agent (such as phosphorus oxychloride or polyphosphoric acid) to form a dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.
- Step 1: Synthesis of N-(2-methylbenzyl)-2-phenylethylamine via reductive amination of 2-methylbenzaldehyde and 2-phenylethylamine.
- Step 2: Cyclization with a dehydrating agent to yield the dihydroisoquinoline intermediate.
- Step 3: Reduction (e.g., catalytic hydrogenation) to afford 1-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline.
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| 1 | 2-methylbenzaldehyde, 2-phenylethylamine, NaBH3CN | 70–85% | Reductive amination |
| 2 | POCl3 or PPA, heat | 60–80% | Cyclization (Bischler–Napieralski) |
| 3 | H2, Pd/C or NaBH4 | 75–90% | Reduction to tetrahydroisoquinoline |
- High regioselectivity for the isoquinoline core.
- Well-established for a variety of N-benzyl derivatives.
Modern Catalytic and Asymmetric Approaches
Recent advances have introduced catalytic and asymmetric methods, such as asymmetric transfer hydrogenation (ATH) and transition-metal catalysis, to improve selectivity and yield.
- Step 1: Preparation of a suitable imine or enamine intermediate.
- Step 2: Asymmetric transfer hydrogenation using a chiral catalyst (e.g., RuTsDPEN complex).
- Step 3: Reductive amination or further functionalization as needed.
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| 1 | Imine formation (aldehyde + amine) | 80–90% | |
| 2 | (R,R)-RuTsDPEN, HCO2H/Et3N, solvent | 80–95% | Asymmetric reduction |
| 3 | Reductive amination | 75–90% |
- High enantioselectivity possible.
- Cleaner reactions with fewer byproducts.
Industrial and Patent-Protected Methods
Industrial-scale methods focus on cost efficiency, robustness, and yield. Recent patents describe improvements such as:
- Avoiding expensive starting materials (e.g., beta-propiolactone).
- Using more accessible reagents and milder conditions.
- Streamlining purification and minimizing side reactions.
- Use of cheaper starting materials.
- Avoidance of light-sensitive or polymerizable intermediates.
- Improved yields and scalability.
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| 1 | Readily available aldehydes/amines | 80–95% | Cost-effective and scalable |
| 2 | Acid or base catalysis, mild conditions | 80–90% | Industrial robustness |
- Suitable for large-scale production.
- Lower cost and improved safety profile.
Comparative Data Table
| Method | Key Reagents/Conditions | Yield (%) | Scalability | Selectivity | Notes |
|---|---|---|---|---|---|
| Bischler–Napieralski Cyclization | POCl3/PPA, reduction | 60–90 | High | High | Classic, well-established |
| Reductive Amination + Cyclization | NaBH3CN, AlCl3/HCl, heat | 60–85 | Moderate | Moderate | Fewer steps, may need purification |
| Asymmetric Catalysis | Chiral Ru catalyst, HCO2H/Et3N | 80–95 | Moderate | Very High | High enantioselectivity, costlier catalysts |
| Industrial/Patent Methods | Cheaper aldehydes/amines, mild acid/base | 80–95 | Very High | High | Cost-effective, robust, scalable |
Research Findings and Notes
- The Bischler–Napieralski method remains the most widely used for preparing 1-benzyl-1,2,3,4-tetrahydroisoquinolines and their derivatives, including the 2-methylbenzyl analog.
- Reductive amination followed by cyclization offers a streamlined approach, particularly suitable for small-scale or laboratory synthesis.
- Asymmetric catalytic methods are increasingly favored for pharmaceutical applications due to their ability to produce enantiomerically pure compounds.
- Recent industrial processes focus on economic viability, safety, and environmental considerations, leading to improved yields and reduced costs.
Analyse Des Réactions Chimiques
Oxidation Reactions
THIQ derivatives undergo oxidation at the α-position of the tertiary amine or aromatic ring. Key findings include:
-
Metal-free aerobic oxidation : Acetic acid promotes α-C–H bond activation, enabling carbon-carbon bond formation via radical intermediates (Table 1).
-
Peroxide-mediated oxidation : Hydrogen peroxide () or tert-butyl hydroperoxide oxidizes the tetrahydro ring to yield isoquinoline derivatives .
Table 1: Oxidation Conditions and Products
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic acid, 80°C | 1-(2-Methylbenzyl)isoquinoline | 68 | ||
| TBHP | , RT | Oxepane-fused isoquinoline | 72 |
Reduction Reactions
Reductive modifications focus on the tetrahydro ring or substituents:
-
Catalytic hydrogenation : Palladium on carbon () reduces the isoquinoline ring to decahydro derivatives .
-
Borane-mediated reduction : selectively reduces carbonyl groups in substituted THIQs .
Key Data:
-
-mediated hydrogenation at 50 psi yields 89% decahydro product .
-
NaBH reductions of ketoamides to hydroxyamides achieve 85–90% efficiency .
Substitution Reactions
The benzyl and methyl groups enable electrophilic/nucleophilic substitutions:
-
Friedel-Crafts alkylation : AlCl facilitates aryl group introduction at the 1-position .
-
Nucleophilic aromatic substitution : Halogenated derivatives react with amines under Suzuki–Miyaura conditions (Table 2) .
Table 2: Substitution Reactions with Suzuki Coupling
| Starting Material | Boronate Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromo-THIQ | 2-Ethoxyvinyl boronate | 1-(2-Methylbenzyl)-3-ethoxy-THIQ | 41 | |
| 1-Chloro-THIQ | Phenylboronic acid | 1-(2-Methylbenzyl)-4-phenyl-THIQ | 59 |
Cyclization and Ring Expansion
THIQs participate in intramolecular cyclizations:
-
Pictet-Spengler reaction : Condensation with aldehydes forms polycyclic alkaloids (e.g., tetrahydroprotoberberines) .
-
Bischler-Napieralski cyclization : Converts acylated derivatives to indenoisoquinolines .
Example:
Stereochemical Modifications
Racemization and resolution processes are critical for chiral THIQ synthesis:
-
N-Chlorination/Reduction : Trichloroisocyanuric acid () induces racemization, achieving 96.7% ee after resolution with d-(−)-tartaric acid .
Racemization Data:
| Step | Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| N-Chlorination | , DCM | 0% (racemic) | |
| Tartaric acid resolution | Methanol, 0°C | 96.7% (S-enantiomer) |
Table 3: Catalytic Performance of THIQ-Co Complexes
| Substrate | Reaction | ee (%) | Conversion (%) | Reference |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | Nitroaldol addition | 54.5 | 70 | |
| 4-Nitrobenzaldehyde | Michael addition | 12.3 | 50 |
Biological Activity Modulation
Structural modifications impact bioactivity:
Applications De Recherche Scientifique
Pharmaceutical Applications
The compound exhibits several notable applications in pharmaceutical development:
- Neurological Disorders : Due to its structural features, 1-(2-Methylbenzyl)-THIQ is a candidate for drug development targeting neurological disorders. Studies have indicated that related tetrahydroisoquinoline derivatives possess neuroprotective properties, suggesting potential therapeutic effects against conditions like Parkinson's disease and depression .
- Antidepressant Activity : Research on similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlights their ability to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine and serotonin in the brain. This mechanism may provide antidepressant-like effects .
- Antioxidant Properties : The compound's ability to inhibit free radical formation positions it as a potential antioxidant agent. This property is crucial for protecting against oxidative stress-related neurodegenerative diseases .
Biological Activities
1-(2-Methylbenzyl)-THIQ has been shown to interact with various biological targets:
- Neuroprotection : Similar compounds have demonstrated neuroprotective effects by antagonizing neurotoxic agents and modulating dopamine metabolism. This suggests that 1-(2-Methylbenzyl)-THIQ could also exhibit protective effects against neurotoxicity .
- Anticancer Potential : Recent studies have explored the anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds designed based on the tetrahydroisoquinoline scaffold have shown promising anti-proliferative activity against various cancer cell lines by inhibiting NF-κB signaling pathways .
Comparative Analysis of Related Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to 1-(2-Methylbenzyl)-THIQ:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group attached directly to the tetrahydroisoquinoline | Antidepressant properties |
| 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | Para-methyl substitution on the benzyl group | Potentially similar neuroprotective effects |
| 1-(Phenyl)-1,2,3,4-tetrahydroisoquinoline | Contains a phenyl group instead of a methyl-substituted benzyl | Diverse pharmacological profiles |
The unique substitution pattern and stereochemistry of 1-(2-Methylbenzyl)-THIQ may enhance its binding affinity and selectivity towards specific biological targets compared to other compounds in this class .
Case Studies and Research Findings
Several studies have provided insights into the pharmacological potential of tetrahydroisoquinoline derivatives:
- A study investigating the neuroprotective effects of 1MeTIQ demonstrated its ability to inhibit MAO-A and MAO-B activities while reducing oxidative stress markers in rodent models. These findings support its potential use in treating neurodegenerative diseases .
- Research on the synthesis and evaluation of tetrahydroisoquinoline derivatives highlighted their antibacterial properties against various pathogens. This suggests that modifications in their structure can lead to diverse therapeutic applications beyond neurological disorders .
Mécanisme D'action
The mechanism of action of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTHIQ)
- Structure : Features a benzyl group at the N1 position.
- Neurotoxicity : 1BnTHIQ is a potent neurotoxin that reduces tyrosine hydroxylase (TH) activity and dopamine levels in the brain, contributing to Parkinsonian pathology in animal models .
- Mechanism : Likely involves mitochondrial dysfunction and oxidative stress due to its ability to generate reactive oxygen species (ROS).
2.1.2 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTHIQ)
- Structure : Simplest N-methylated THIQ.
- Neuroprotection: Unlike 1BnTHIQ, 1-MeTHIQ exhibits neuroprotective effects by enhancing glutathione (GSH) and nitric oxide (NO) levels, counteracting oxidative stress .
- Metabolism : Both 1-MeTHIQ and 2-Me-Bn-THIQ are metabolized via hydroxylation and N-methylation, but 1-MeTHIQ shows higher BBB penetration (4.5× blood concentration in the brain) and slower clearance .
2.1.3 Tetrahydropapaveroline (THP)
- Structure : Contains two hydroxyl groups on the benzyl ring and a dihydroxylated THIQ core.
- Dual Activity : THP is both a dopamine precursor and a neurotoxin. It inhibits TH and promotes α-synuclein aggregation .
- Comparison: The absence of hydroxyl groups in 2-Me-Bn-THIQ likely eliminates its dopaminergic precursor activity, shifting its pharmacological profile toward non-catecholaminergic pathways.
Pharmacological Analogues
2.2.1 Papaverine
- Structure: A non-THIQ isoquinoline alkaloid with a dimethoxybenzyl group.
- Activity : Used as a myotropic antispasmodic but lacks analgesic or neuroactive properties .
- Comparison: Unlike papaverine, 2-Me-Bn-THIQ’s THIQ core and substituents may confer affinity for monoamine transporters or receptors, as seen in other THIQs (e.g., dopamine transporter uptake in 3′,4′-DHBnTIQ ).
2.2.2 1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride
- Structure: Features a dimethylaminophenyl group and dimethoxy substitutions.
- Activity : Demonstrates analgesic and anti-inflammatory effects in rodent models, unlike papaverine .
- Comparison : The 2-methylbenzyl group in 2-Me-Bn-THIQ may prioritize lipophilicity over hydrogen-bonding interactions, altering its target specificity (e.g., favoring σ-receptors over opioid pathways).
Neurotoxic vs. Neuroprotective THIQs
Metabolic and Pharmacokinetic Considerations
- BBB Penetration : THIQs like 1BnTHIQ and 1-MeTHIQ readily cross the BBB, but bulky substituents (e.g., 2-methylbenzyl) may reduce uptake efficiency .
- Metabolism: N-Methylation and hydroxylation are common metabolic pathways. For example, 1-MeTHIQ is oxidized to N-methyl-isoquinolinium ion, a neurotoxic metabolite, by monoamine oxidase (MAO) . The 2-methyl group in 2-Me-Bn-THIQ could sterically hinder MAO-mediated oxidation, altering its metabolic fate.
- Excretion : Over 70% of 1-MeTHIQ is excreted unchanged, suggesting renal clearance dominates . Structural modifications in 2-Me-Bn-THIQ may shift excretion toward hepatic pathways.
Therapeutic Potential and Limitations
- Antiparkinsonian Agents : 1-MeTHIQ’s neuroprotective effects make it a candidate for Parkinson’s disease (PD), whereas 1BnTHIQ and THP are avoided due to toxicity . 2-Me-Bn-THIQ’s intermediate substituents warrant evaluation for balanced activity.
- Antimicrobials : C11-alkyl-THIQ derivatives inhibit fungal ergosterol biosynthesis, but 2-Me-Bn-THIQ’s arylalkyl group may lack the hydrophobicity required for membrane disruption .
- Antimalarials : 1-Aryl-THIQs with chlorophenyl groups show antiplasmodial activity (IC50 < 0.2 µg/mL), suggesting 2-Me-Bn-THIQ’s arylalkyl group could be optimized for parasitic targets .
Activité Biologique
1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline (referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of 1MeTIQ, focusing on its neuroprotective effects, potential therapeutic applications, and underlying mechanisms of action.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a significant group of isoquinoline alkaloids that exhibit a wide range of biological properties, including neuroprotective, anti-inflammatory, and analgesic effects. The structural diversity of these compounds allows for various interactions with biological targets, making them valuable in medicinal chemistry.
Neuroprotective Properties
Mechanisms of Action:
1MeTIQ has been shown to exert neuroprotective effects through several mechanisms:
- Antioxidant Activity: 1MeTIQ inhibits monoamine oxidase (MAO) activities and exhibits intrinsic antioxidant properties, which help mitigate oxidative stress in neuronal cells .
- Dopaminergic Modulation: It regulates dopamine metabolism and enhances dopamine levels in the brain, which is crucial for neuroprotection against neurotoxins like MPTP and rotenone .
- Neurotransmitter Restoration: In diabetic neuropathic pain models, 1MeTIQ restored altered serotonin and dopamine concentrations in the brain .
1. Neuroprotection Against Neurotoxicity
A study demonstrated that both enantiomers of 1MeTIQ provided significant protection against dopaminergic neurodegeneration induced by MPTP in rodent models. The (S)-enantiomer was particularly effective in enhancing dopamine metabolism while reducing toxic metabolites .
2. Antinociceptive Effects in Diabetic Neuropathy
In a recent investigation on streptozotocin-induced diabetic neuropathic pain models, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. The effects were comparable to those achieved with gabapentin, a standard treatment for neuropathic pain .
3. Structural-Activity Relationship (SAR)
Research into the SAR of THIQ derivatives indicates that modifications to the tetrahydroisoquinoline scaffold can enhance biological activity. For instance, the presence of specific substituents can influence the compound's ability to interact with neurotransmitter systems and exhibit cytotoxic properties against cancer cells .
Data Table: Biological Activities of 1MeTIQ
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
